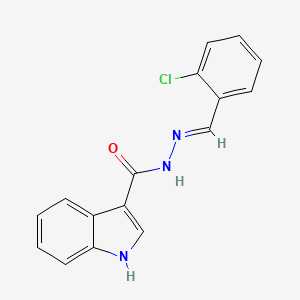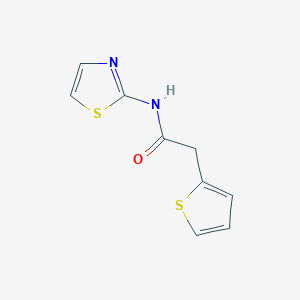
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Übersicht
Beschreibung
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0668897 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Inhibition Studies
- N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide and similar compounds have been synthesized and characterized for their molecular structures. Studies on these compounds have shown potential anti-diabetic properties, as evidenced by their inhibition of α-glucosidase and α-amylase enzymes. This suggests their use in the treatment of diabetes (Karrouchi et al., 2021).
Anticancer Properties
- A series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated for anticancer properties. Certain compounds showed remarkable antiproliferative activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, suggesting their potential as scaffolds for novel anticancer agents (Kazan et al., 2019).
Antioxidant and Antimicrobial Activities
- New Schiff bases containing indole moiety, such as this compound derivatives, have been synthesized and shown to possess good antioxidant and antimicrobial activity. This indicates their potential use in combating oxidative stress and microbial infections (Saundane et al., 2015).
Corrosion Inhibition
- Compounds related to this compound have been investigated for their role in corrosion protection. Studies have shown that these compounds can act as effective inhibitors in protecting mild steel from corrosion in acidic environments, indicating their potential application in industrial corrosion protection (Paul et al., 2020).
Anti-cholinesterase Activity
- Several derivatives of this compound have been synthesized and shown to have significant anti-cholinesterase activity. This suggests their potential application in the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are used to increase levels of acetylcholine in the brain (Mirfazli et al., 2018).
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and subjected to detailed structural analysis using techniques like single crystal X-ray diffraction, providing insight into their molecular configurations and potential interactions with biological molecules (Kaynak et al., 2005).
Medical Imaging Applications
- Derivatives of this compound have been explored for their potential in medical imaging, particularly in the visualization of necrotic tissue using SPECT imaging techniques. This is indicative of its application in diagnostic imaging for various medical conditions (Prinsen et al., 2011).
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-7-3-1-5-11(14)9-19-20-16(21)13-10-18-15-8-4-2-6-12(13)15/h1-10,18H,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFITONXLRUPF-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B3855486.png)


![(E)-N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B3855502.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide](/img/structure/B3855503.png)


![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)
![1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3855543.png)
![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3855549.png)
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
![{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B3855557.png)
![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B3855567.png)
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3855569.png)
